2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound features a fluorophenoxy-acetamide core linked to a thiophene-substituted pyrazole moiety via an ethyl chain. Its structural complexity combines fluorinated aromatic systems (2-fluorophenoxy) and heterocyclic motifs (thiophene, pyrazole), which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-4-1-2-5-15(13)23-12-17(22)19-8-10-21-9-7-14(20-21)16-6-3-11-24-16/h1-7,9,11H,8,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZSPZVQGIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H16FN3O2S, and it exhibits a range of pharmacological properties that can be leveraged for therapeutic applications.
Structure and Properties
The compound features a complex structure that includes a fluorophenoxy group, a thiophenyl moiety, and a pyrazole ring. This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O2S |
| Molecular Weight | 345.39 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains using molecular docking studies, which predict binding affinities to specific protein targets such as DNA gyrase and dihydrofolate reductase (DHFR) .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related pyrazole derivatives can inhibit the proliferation of cancer cells by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For example, one study reported that pyrazolylpyrimidinones exhibited IC50 values in the nanomolar range against VEGFR-2 and demonstrated anti-proliferative effects on gastric cancer cells .
The mechanism of action for compounds in this class often involves modulation of key signaling pathways associated with cell proliferation and survival. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering the expression of apoptotic proteins .
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of structurally similar compounds found that they effectively inhibited bacterial growth, with specific focus on their interaction with target proteins like DHFR and glucose 6-phosphate synthase .
- Anticancer Activity : Another investigation into pyrazole derivatives highlighted their ability to inhibit tumor cell migration and invasion while inducing apoptosis through modulation of the PI3K-Akt-mTOR signaling pathway .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations:
- Heterocyclic Moieties: The thiophene-pyrazole combination is unique to the target compound. Analogues like Tunisertib prioritize pyridine/quinoline for kinase binding, while ZINC08993868 uses quinazoline-dione for acetylcholinesterase inhibition .
- Linker Flexibility : The ethyl spacer in the target compound may enhance binding pocket accessibility compared to rigid spacers (e.g., methyl in Tunisertib) .
Pharmacological Implications from Analogues
- Acetylcholinesterase Inhibition: ZINC08993868’s activity (IC₅₀: 12.53 µM) suggests fluorophenyl-acetamides can target enzymes, but the target compound’s phenoxy group may reduce potency due to steric bulk .
- Kinase Inhibition : Tunisertib’s success as a kinase inhibitor highlights the role of pyrazole-acetamide scaffolds in ATP-binding site interactions. The target compound’s thiophene could introduce unique π-π stacking or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
